2-Amino-3-hydroxy-2-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

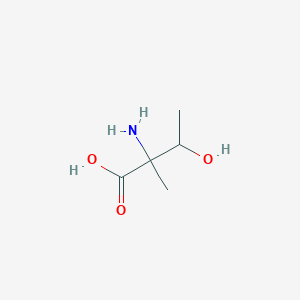

2-Amino-3-hydroxy-2-methylbutanoic acid is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

1.1 Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis, particularly in the pharmaceutical industry. It enhances the stability and bioavailability of therapeutic peptides, making it invaluable for drug development. Its unique structure allows for the design of novel drug candidates aimed at treating metabolic disorders .

1.2 Drug Development

Research indicates that 2-amino-3-hydroxy-2-methylbutanoic acid can be utilized in developing drugs for various conditions, including neurodegenerative diseases and metabolic disorders. Its role in modulating enzyme activity is being investigated to identify potential therapeutic targets .

Biochemical Research

2.1 Enzyme Activity Studies

Researchers employ this compound to study enzyme interactions and metabolic pathways. Its use in biochemical assays provides insights into cellular processes and helps identify potential therapeutic targets for drug development .

2.2 Coordination Compounds

Recent studies have focused on synthesizing coordination compounds of this compound with transition metals like chromium(III) and vanadium(IV). These compounds exhibit unique properties that can be leveraged in catalysis and material science .

Agricultural Applications

3.1 Plant Growth Regulation

The compound has been identified as an effective plant growth regulator, promoting seedling growth and enhancing crop yields. Research shows that it can stimulate root development and improve overall plant health, making it a promising candidate for sustainable agriculture practices .

3.2 Use in Crop Production

In agricultural settings, this compound is used to enhance the growth of various crops, including cucumbers and other vegetables. Its application not only boosts yield but also improves the quality of agricultural products .

Cosmetic Industry

The compound is explored in cosmetic formulations for its potential skin benefits, such as moisturizing and anti-aging properties. Its incorporation into skincare products is based on its biochemical properties that promote skin health .

Food Industry Applications

In the food industry, this compound can serve as a food additive or flavor enhancer. Its ability to contribute to functional foods aligns with growing consumer demand for health-promoting ingredients .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceutical | Nature Study | Identified potential therapeutic targets for metabolic disorders. |

| Biochemical Research | Coordination Compounds Study | Synthesized coordination compounds with unique catalytic properties. |

| Agricultural | Plant Growth Regulation Study | Demonstrated significant improvements in crop yield and quality. |

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions of 2-Amino-3-hydroxy-2-methylbutanoic acid can introduce additional functional groups or modify existing ones.

-

Reagents and Conditions Oxidizing agents such as potassium permanganate KMnO4 are commonly used. The reaction conditions are optimized to achieve high selectivity and yield.

-

Major Products Oxidation may yield hydroxylated derivatives or modify the oxidation state of existing hydroxyl groups.

Reduction Reactions

Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and interactions.

-

Reagents and Conditions Reducing agents like lithium aluminum hydride LiAlH4 can be employed.

-

Major Products Reduction can produce deoxygenated compounds.

Substitution Reactions

Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

-

Reagents and Conditions Various nucleophiles and electrophiles can be used for substitution reactions. Reaction conditions are optimized to achieve high selectivity and yield.

-

Major Products Substitution reactions can result in a wide range of derivatives with modified functional groups.

Coordination Compound Formation

2-Amino-3-methylbutanoic acid (Valine) can form coordination compounds with metal ions . For example, it reacts with chromium(III) chloride hexahydrate (CrCl3⋅6H2O) and oxovanadium(IV) ions (VOSO4) to form coordination complexes .

-

Example Reactions

-

CrCl3+2(L1)→[Cr(L1)2(H2O)2] (Compound 1)

-

VOSO4+2(L1)→VO(L1)2 (Compound 4)

-

Enzymatic Reactions

2-Methyl-3-hydroxybutyric acid, a related compound, participates in enzymatic reactions involving sulfotransferases and UDP-glucuronosyltransferases .

-

Sulfotransferase Reaction Catalyzed by sulfotransferase family cytosolic 2B member 1 (SULT2B1), 2-Methyl-3-hydroxybutyric acid is converted to 2-methyl-3-(sulfooxy)butanoic acid .

-

2-Methyl-3-hydroxybutyric acid → 2-methyl-3-(sulfooxy)butanoic acid

-

-

UDP-glucuronosyltransferase Reaction Catalyzed by UDP-glucuronosyltransferase 1-1 (UGT1A1), 2-Methyl-3-hydroxybutyric acid is converted to various glucuronide products .

-

2-Methyl-3-hydroxybutyric acid → 6-[(1-carboxy-1-methylpropan-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

-

2-Methyl-3-hydroxybutyric acid → 3,4,5-trihydroxy-6-[(3-hydroxy-2-methylbutanoyl)oxy]oxane-2-carboxylic acid

-

Miscellaneous Reactions

Isovaleric acid, a related compound, undergoes hydroformylation to produce isovaleraldehyde, which is then oxidized to 3-methylbutanoic acid . It also forms amide, ester, anhydride, and chloride derivatives .

-

(CH3)2C=CH2 + H2 + CO → (CH3)2CHCH2CHO → 3-methylbutanoic acid

Properties

CAS No. |

10148-74-0 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-amino-3-hydroxy-2-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9) |

InChI Key |

NWZTXAMTDLRLFP-UHFFFAOYSA-N |

SMILES |

CC(C(C)(C(=O)O)N)O |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.